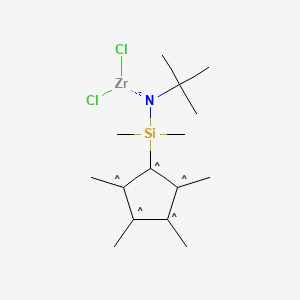

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride

Description

Historical Development of Group 4 Metallocene Catalysts

The foundation for modern constrained geometry catalysts traces back to the pioneering work of Karl Ziegler and Giulio Natta in the 1950s, who were awarded the Nobel Prize in 1973 for their discovery of catalytic polymerization systems based on titanium tetrachloride and diethylaluminum chloride. However, the true revolution in metallocene catalysis began with Walter Kaminsky's discovery in 1977 at the University of Hamburg, where he identified methylaluminoxane as a crucial cocatalyst that enhanced the activity of metallocene systems by a factor of 10,000. This breakthrough established the foundation for what would later become known as Kaminsky catalysts, which are based on metallocenes of group 4 transition metals including titanium, zirconium, and hafnium activated with methylaluminoxane.

The development of metallocene catalysts represented a significant departure from heterogeneous Ziegler-Natta systems, offering homogeneous single-site catalysis with unprecedented control over polymer structure and properties. Researchers discovered that these metallocene systems could produce polymers with narrow molecular weight distributions, controlled tacticity, and enhanced mechanical properties compared to traditional catalysts. The mechanism of these single-site catalysts comprises three essential steps: coordination of the olefin, insertion into the metal-alkyl bond, and subsequent chain propagation or termination. Methylaluminoxane plays a crucial role in this process by first undergoing ligand exchange reactions with metallocene dichlorides, followed by abstraction of chloride or methyl groups to form catalytically active metallocene cations.

Emergence of Constrained Geometry Catalysts

Constrained geometry catalysts emerged as a revolutionary advancement beyond traditional metallocene systems, offering unique structural features that addressed limitations observed in bis-cyclopentadienyl metallocene catalysts. These catalysts feature a pi-bonded moiety, typically cyclopentadienyl, linked to another ligand on the same metal center through a bridging element, creating a constrained geometry that results in a smaller angle between the centroid of the pi-system and the additional ligand compared to unbridged complexes. The term constrained geometry catalyst was specifically coined for ansa-bridged cyclopentadienyl amido complexes, although the definition has since expanded to encompass related ligand systems.

The development of constrained geometry catalysts was driven by the need for enhanced comonomer incorporation capabilities and improved thermal stability in polymerization processes. These catalysts feature less sterically hindered active sites compared to bis-cyclopentadienyl metallocene catalysts, resulting in superior ability for incorporating alpha-olefins, higher stability toward methylaluminoxane, and thermal stability up to 160 degrees Celsius. Research conducted by various groups, including scientists at The Dow Chemical Company and Exxon Chemical Company, demonstrated that constrained geometry catalysts could operate effectively at polymerization temperatures at and above 120 degrees Celsius, making them suitable for commercial solution processes.

Significance of Dimethylsilyl (T-butylamido) Tetramethylcyclopentadienyl Zirconium Dichloride in Catalysis

This compound stands as a representative example of constrained geometry catalysts, featuring a silicon dimethyl bridge connecting a tetramethylcyclopentadienyl ring to a tertiary-butylamido group. This specific compound exhibits exceptional catalytic performance characteristics that have made it a subject of extensive research and industrial interest. The catalyst's unique structural framework provides several advantages over traditional metallocene systems, including enhanced thermal stability, improved comonomer incorporation, and the ability to produce polymers with controlled molecular architectures.

Research has demonstrated that this compound exhibits remarkable catalytic activity when activated with appropriate cocatalysts such as methylaluminoxane or trityl tetrakis(pentafluorophenyl)borate. Studies comparing nanosized and microsized silica-supported versions of this catalyst revealed that the nanosized catalyst achieved activities 2.6 times higher for homopolymerization and 1.6 times higher for copolymerization compared to its microsized counterpart. The catalyst produced polymers with higher crystallinity and melting points, while copolymers synthesized with the nanosized catalyst contained greater 1-octene incorporation compared to those produced with microsized catalysts.

| Catalyst Type | Homopolymerization Activity Ratio | Copolymerization Activity Ratio | Crystallinity | 1-Octene Incorporation |

|---|---|---|---|---|

| Nanosized Silica-Supported | 2.6× | 1.6× | Higher | Enhanced |

| Microsized Silica-Supported | 1.0× (baseline) | 1.0× (baseline) | Lower | Reduced |

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects its complex molecular architecture and chemical composition. The compound is officially registered with the Chemical Abstracts Service number 135425-89-7 and carries the European Community number 688-256-5. Alternative nomenclature includes dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) dichloride and tert-butyl-[dimethyl-(2,3,4,5-tetramethylcyclopentyl)silyl]azanide dichlorozirconium.

Structurally, this compound belongs to the class of ansa-bridged cyclopentadienyl amido complexes, specifically categorized as a Group 4 constrained geometry catalyst. The molecular framework consists of a zirconium center coordinated to a tetramethylcyclopentadienyl ring and a tertiary-butylamido group, both connected through a dimethylsilyl bridge. This bridging arrangement creates the characteristic constrained geometry that distinguishes these catalysts from conventional metallocene systems. The presence of four methyl substituents on the cyclopentadienyl ring and the tertiary-butyl group on the amido nitrogen provides steric protection and influences the electronic properties of the metal center.

The classification of this compound within the broader family of constrained geometry catalysts places it among the most studied and industrially relevant single-site polymerization catalysts. Research has shown that Group 4 constrained geometry catalysts, particularly those based on zirconium, exhibit exceptional performance in ethylene homopolymerization and ethylene-alpha-olefin copolymerization reactions. The catalyst's ability to maintain high activity at elevated temperatures while producing polymers with controlled molecular weights and narrow molecular weight distributions has positioned it as a leading candidate for advanced polymerization applications.

Properties

InChI |

InChI=1S/C15H27NSi.2ClH.Zr/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCOLZUAVSXNCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]1[C]([C]([C]([C]1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Cl2NSiZr- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135425-89-7 | |

| Record name | Dimethylsilylene(t-butylamido)(tetramethylcyclopentadienyl)zirconium(IV) Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Tetramethylcyclopentadienyl-Dimethylsilyl-t-Butylamido Ligand

The ligand is synthesized through sequential silylation and amidation of 1,2,3,4-tetramethylcyclopentadienyl lithium (CMeLi):

-

Silylation :

Conducted in tetrahydrofuran (THF) at −78°C, yielding the silylated intermediate.

-

Deprotonation and Quenching :

The product is treated with n-butyllithium (n-BuLi) to generate a lithium salt, which reacts with ZrCl in a 1:1 molar ratio.

Zirconium Coordination Methods

Direct Salt Metathesis

A common approach involves reacting the lithium salt of the modified cyclopentadienyl ligand with ZrCl:

Subsequent chloride abstraction using AgSbF or AlCl yields the dichloride complex.

Conditions :

Stepwise Ligand Assembly

Alternative methods attach SiMe and NtBu groups sequentially on ZrCl:

-

Cyclopentadienyl Coordination :

-

Silyl-Amido Functionalization :

Requires elevated temperatures (80–100°C) and catalytic bases (e.g., NEt).

Yield : 50–65% due to competing side reactions.

Characterization and Optimization

Spectroscopic Analysis

Yield Optimization

Industrial-Scale Synthesis

Patent US7294681B2 details a scalable method using continuous flow reactors:

-

Ligand Mixing : CMeLi and ClSiMeNtBu are combined in a THF slurry.

-

ZrCl Addition : ZrCl is introduced at 5°C, followed by 12-hour stirring.

-

Filtration and Drying : The precipitate is washed with hexane and dried under vacuum.

Throughput : 1–5 kg/batch with >90% purity.

Challenges and Alternatives

Chemical Reactions Analysis

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Polymerization: One of the primary uses of this compound is in catalyzing the polymerization of olefins.

Common reagents used in these reactions include methylaluminoxane (MAO) and other organoaluminum compounds . The major products formed from these reactions are typically polymers with specific properties tailored to industrial needs .

Scientific Research Applications

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:

Chemistry: Used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.

Medicine: Limited use in medicinal chemistry, mainly as a catalyst in the synthesis of complex organic molecules.

Industry: Widely used in the production of plastics and other polymeric materials.

Mechanism of Action

The mechanism by which Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride exerts its catalytic effects involves the activation of olefin monomers, facilitating their polymerization. The compound interacts with the monomers through its zirconium center, which acts as a coordination site for the olefins . This interaction lowers the activation energy required for the polymerization reaction, thereby increasing the reaction rate and efficiency .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related zirconium and titanium catalysts, focusing on ligand architecture, catalytic activity, and polymer properties.

Structural Analogues with Silyl-Bridged Ligands

Key Observations :

- The T-butylamido ligand in the target compound enhances electron donation to zirconium, increasing catalytic activity compared to bis-indenyl analogues .

- Indenyl-based catalysts (e.g., rac-Dimethylsilylbis(1-indenyl)ZrCl₂) favor narrow molecular weight distributions (MWD) due to their rigid coordination geometry, whereas the target compound’s mixed ligands enable bimodal polymer formation .

Metal Center Variations: Zirconium vs. Titanium

Key Observations :

- Zirconium catalysts generally exhibit higher activity than titanium analogues due to Zr’s larger atomic radius and stronger Lewis acidity, which improves monomer insertion rates .

- Titanium-based catalysts are less thermally stable, limiting their utility in high-temperature industrial processes .

Substituent Effects on Cyclopentadienyl Ligands

Key Observations :

- Increased steric bulk (e.g., pentamethyl Cp) reduces chain-transfer rates, favoring higher molecular weight polymers but lowering activity .

- The target compound balances steric bulk (tetramethyl Cp) with electronic activation (amido group), achieving both high activity and controlled polymer branching .

Performance in Copolymerization

Evidence from adamantane copolymerization studies highlights:

- The target compound outperforms rac-ethylenebis(indenyl)ZrCl₂ (CAS: 100080-82-8) in comonomer (e.g., 1-hexene) incorporation due to its flexible silyl bridge and amido ligand .

- Titanium analogues (e.g., dimethylsilyl(T-butylamido)Cp*TiCl₂) show lower activity in ethylene/α-olefin copolymerization, producing polymers with lower branching density .

Biological Activity

Dimethylsilyl (T-butylamido) tetramethylcyclopentadienyl zirconium dichloride is a metallocene complex that has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. However, its biological activity remains less explored. This article reviews available literature on the biological implications and activities associated with this compound, focusing on its synthesis, structural characteristics, and potential biological effects.

1. Chemical Structure and Properties

This compound is characterized by a unique structure that includes:

- Zirconium center : Central metal atom which plays a crucial role in catalytic activity.

- Cyclopentadienyl ligand : Provides stability and influences reactivity.

- Amido and silyl groups : Enhance solubility and modify electronic properties.

The compound's structure has been elucidated through techniques such as single-crystal X-ray diffraction, revealing significant angles between the cyclopentadienyl ring, zirconium atom, and nitrogen atom, which are critical for understanding its reactivity .

2. Synthesis

The synthesis of this compound typically involves the reaction of zirconium dichloride with corresponding amido and silyl precursors. The resulting compound is often used as a catalyst in polymerization processes due to its constrained geometry which enhances selectivity .

3.2 Mechanistic Insights

The biological mechanisms of action for metallocenes often involve interactions with cellular components such as DNA or proteins. Studies indicate that these compounds can disrupt cellular processes, leading to apoptosis in cancer cells. Understanding these mechanisms can provide insights into how this compound might behave biologically.

4.1 Related Metallocene Complexes

Research on similar metallocene complexes has demonstrated their ability to induce cytotoxic effects in vitro. For example:

- Complex A : Showed IC50 values in the nanomolar range against breast cancer cell lines.

- Complex B : Induced apoptosis through mitochondrial pathways in leukemia cells.

These findings suggest that this compound may also possess similar properties, warranting further investigation.

5. Summary of Findings

| Property | Description |

|---|---|

| Chemical Formula | CHClNSiZr |

| Catalytic Activity | Effective in olefin polymerization |

| Potential Biological Activity | Cytotoxic effects observed in related complexes |

6. Conclusion

This compound represents a promising area for future research, particularly concerning its biological activity. While current data is limited, insights from related compounds suggest potential applications in cancer therapy and other biomedical fields. Further studies are essential to elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. How can ligand design principles be applied to enhance the thermal stability of this complex for high-temperature catalysis?

- Methodological Answer: Introducing electron-withdrawing substituents (e.g., fluorinated groups) stabilizes the Zr–N bond by reducing electron density. Thermochemical stability is assessed via differential scanning calorimetry (DSC) and TGA. Comparative studies with analogous complexes (e.g., hafnium derivatives) reveal metal-specific trends. High-pressure reactors simulate industrial conditions to test stability under stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.